molecular formula C18H26N2O B11061079 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol

3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol

Cat. No.: B11061079
M. Wt: 286.4 g/mol
InChI Key: PPSRHNPMNUEENB-UHFFFAOYSA-N
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Description

3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is a complex organic compound that features a piperidine ring, a pyridine ring, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety and the alkyne group. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

Scientific Research Applications

3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its various substituted forms.

    Pyridine Derivatives: Compounds like pyridine and its substituted derivatives.

    Alkyne-Containing Compounds: Compounds with similar alkyne groups.

Uniqueness

3-ETHYL-6-[2-(3-PYRIDYL)PIPERIDINO]-4-HEXYN-3-OL is unique due to its combination of a piperidine ring, a pyridine ring, and an alkyne group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-ol

InChI

InChI=1S/C18H26N2O/c1-3-18(21,4-2)11-8-14-20-13-6-5-10-17(20)16-9-7-12-19-15-16/h7,9,12,15,17,21H,3-6,10,13-14H2,1-2H3

InChI Key

PPSRHNPMNUEENB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)O

Origin of Product

United States

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